![molecular formula C10H16Cl2N2 B2874351 N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride CAS No. 2344685-09-0](/img/structure/B2874351.png)
N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride
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Overview
Description
“N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride” is a chemical compound that has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Synthesis Analysis
The most direct method for the preparation of “N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride” is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .Molecular Structure Analysis
The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
The synthesis of “N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride” involves several chemical reactions, including the Tscherniac-Einhorn reaction and hydrolysis . These reactions lead to the formation of the final product, which is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines .Scientific Research Applications
Synthesis of New Compounds
The compound is used in the synthesis of new compounds. For instance, a new (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Biological Activity
The compound is of great interest due to its biological activity. Some indolinylmethyl sulfonamides showed a strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat, and the binding affinity of several their representatives was at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .
Skeletal Editing of Organic Molecules
The compound EN300-7352722 has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago .
Synthesis of Indole Derivatives
The compound is used in the synthesis of indole derivatives. The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Treatment of Cancer Cells and Microbes
Indole derivatives, including this compound, have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Anti-HIV-1 Activity
Indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .
Future Directions
The compound “N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride” can be considered as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines . These compounds may be of interest as substances with useful pharmacological properties . Therefore, future research could focus on exploring its potential applications in pharmacology and drug development.
properties
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-12(2)9-3-4-10-8(7-9)5-6-11-10;;/h3-4,7,11H,5-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPVCOLUDOIINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride | |
CAS RN |
2344685-09-0 |
Source
|
Record name | N,N-dimethyl-2,3-dihydro-1H-indol-5-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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